Tris(3-hydroxypropyltriazolylmethyl)amine

CuAAC Oligonucleotide conjugation Click chemistry kinetics

THPTA is the definitive water-soluble accelerating ligand for CuAAC, enabling fully aqueous click reactions that preserv e native biomolecule conformation and cell viability—unlike TBTA, which requires denaturing organic co-solvents. It stabilises the Cu(I) oxidation state, scavenges reactive oxygen species, and delivers efficient live-cell labeling (CHO, Jurkat, HeLa) in under 5 minutes with complete viability preservation. For protein bioconjugation, oligonucleotide/DNA/RNA conjugation (10 nmol–1 µmol scale, 15–30 min at RT), and ¹⁸F-PET tracer synthesis with simplified aqueous workup, THPTA offers the optimal balance of catalytic performance, full water solubility, and cost-effectiveness versus next-generation alternatives such as BTTAA or BTTP. Pre-complexed THPTA/CuSO₄ solutions remain stable frozen for ≥1 month, supporting batch workflow efficiency.

Molecular Formula C18H30N10O3
Molecular Weight 434.5 g/mol
CAS No. 760952-88-3
Cat. No. B1457715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(3-hydroxypropyltriazolylmethyl)amine
CAS760952-88-3
Molecular FormulaC18H30N10O3
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESC1=C(N=NN1CCCO)CN(CC2=CN(N=N2)CCCO)CC3=CN(N=N3)CCCO
InChIInChI=1S/C18H30N10O3/c29-7-1-4-26-13-16(19-22-26)10-25(11-17-14-27(23-20-17)5-2-8-30)12-18-15-28(24-21-18)6-3-9-31/h13-15,29-31H,1-12H2
InChIKeyVAKXPQHQQNOUEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): A Water-Soluble CuAAC Accelerating Ligand for Biocompatible Click Chemistry


Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA, CAS 760952-88-3) is a polytriazole-based, water-soluble accelerating ligand used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [1]. THPTA stabilizes the Cu(I) oxidation state, protects biomolecules from oxidative damage during labeling, and enables fully aqueous click reactions, making it particularly suitable for bioorthogonal conjugation applications in biological systems . Its synthesis involves click reaction of tripropargyl amine with 3-azido-1-propanol, and commercial availability typically includes specifications of ≥97% purity by LC-MS or HPLC .

Why Tris(3-hydroxypropyltriazolylmethyl)amine Cannot Be Simply Substituted with TBTA, BTTAA, or Other In-Class CuAAC Ligands


CuAAC accelerating ligands are not functionally interchangeable. TBTA, while structurally related, is water-insoluble and requires organic co-solvents that can denature sensitive biomolecules, precluding its use in live-cell or fully aqueous bioconjugation workflows [1]. BTTAA offers faster kinetics and lower copper requirements than THPTA but exhibits significantly higher cost and moderate water solubility, making it less practical for routine large-scale conjugations or applications where copper loading is already optimized [2]. Newer ligands such as BTTP provide even greater rate enhancement but sacrifice water solubility and have limited commercial availability . THPTA occupies a specific performance niche: it delivers sufficient acceleration for most bioconjugation applications, maintains full water solubility for biological compatibility, and offers a favorable cost-to-performance ratio relative to next-generation alternatives [3].

Quantitative Comparative Evidence for Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) vs. TBTA and BTTAA


THPTA Matches TBTA Conjugation Efficiency at 100 nmol Scale in Oligonucleotide Labeling

In a head-to-head comparison using 5'-hexynyl modified 12mer oligonucleotides and FAM azide, THPTA achieved equivalent levels of conjugation to TBTA at all time points tested, including the 15-minute time point at the 100 nmol scale [1]. This demonstrates that THPTA does not sacrifice catalytic efficiency despite its water solubility advantage.

CuAAC Oligonucleotide conjugation Click chemistry kinetics

THPTA Achieves Complete Oligonucleotide Labeling in 15-30 Minutes at Room Temperature

Under optimized conditions with pre-chelated THPTA/CuSO₄, labeling of 5'-hexynyl modified 12mer oligonucleotides with FAM azide is complete in as little as 15 minutes at room temperature at the 100 nmol scale, and complete labeling at 1 µmol scale is achieved in 20 minutes [1]. The THPTA/CuSO₄ complex exhibits no loss of activity after frozen storage for at least one month [1].

CuAAC Oligonucleotide synthesis Reaction kinetics

THPTA Preserves Complete Cell Viability in Live Mammalian Cell Labeling, a Key Differentiator vs. Unliganded CuAAC

In live mammalian cell labeling experiments (CHO, Jurkat, and HeLa cells), THPTA-assisted CuAAC achieved complete preservation of cell viability with efficient labeling completed in less than 5 minutes [1]. THPTA functions both as a reaction accelerator and as a sacrificial reductant that scavenges reactive oxygen species (ROS) produced at the catalytic copper center [2]. This dual protective mechanism is a key differentiator from unliganded CuAAC or ligands lacking ROS-scavenging capability.

Live-cell labeling Bioorthogonal chemistry Cytotoxicity

THPTA Enhances Radiochemical Yield in ¹⁸F-Tracer Synthesis Compared to No-Ligand Control

In the synthesis of [¹⁸F]fluoropyridine–candesartan via CuAAC, addition of THPTA enhanced the conversion of [¹⁸F]FPyKYNE to the desired product, resulting in radiochemical yields (RCYs) of 7-17%, comparable to TBTA (7-17%) and BPDS under the same conditions [1]. This demonstrates that THPTA provides catalytic acceleration equivalent to TBTA in demanding radiochemical applications where reaction efficiency directly impacts usable tracer yield.

Radiochemistry PET tracer synthesis ¹⁸F labeling

THPTA's Water Solubility Exceeds 175 mg/mL, Enabling Fully Aqueous CuAAC Workflows Unattainable with TBTA

Quantitative solubility measurements show THPTA solubility in H₂O ≥ 175 mg/mL (402.76 mM), with DMSO solubility of 100 mg/mL (230.15 mM) . In contrast, TBTA is water-insoluble and requires organic co-solvents (typically DMSO or t-BuOH) for any aqueous application, which can denature proteins and compromise biological sample integrity [1]. This solubility difference is the primary reason THPTA is specified for live-cell labeling and protein bioconjugation applications.

Water solubility Bioconjugation Aqueous click chemistry

THPTA/Cu Complex Exhibits No Adverse Effects on Phage Viability Compared to PBS Control

In a 2024 study repurposing Cu(II)/THPTA as a bioorthogonal catalyst for thiazolidine bond cleavage, phage viability assays demonstrated that Cu(II)/THPTA had no adverse effects on phage viability compared to PBS treatment [1]. Furthermore, Cu(II)/THPTA exhibited much lower side-effects and toxicity compared to previously used Pd ion catalysts [2]. This expands the demonstrated biocompatibility profile of THPTA beyond CuAAC into novel catalytic applications.

Phage display Bioorthogonal catalysis Biocompatibility

Optimal Application Scenarios for Tris(3-hydroxypropyltriazolylmethyl)amine Based on Quantitative Evidence


Live Mammalian Cell Surface Labeling and Metabolic Glycoengineering

THPTA is the ligand of choice for CuAAC labeling of live mammalian cells (CHO, Jurkat, HeLa) where preservation of cell viability is non-negotiable. Complete viability preservation with efficient labeling in <5 minutes has been demonstrated using THPTA/CuSO₄/sodium ascorbate [1]. TBTA cannot be used in this application due to water insolubility and lack of ROS-scavenging activity [2].

Aqueous Oligonucleotide and Nucleic Acid Conjugation

For researchers requiring fully aqueous click conjugation of oligonucleotides, DNA, or RNA without organic co-solvents that may compromise secondary structure, THPTA enables complete conjugation at scales from 10 nmol to 1 µmol in 15-30 minutes at room temperature [1]. THPTA/CuSO₄ pre-complexed solutions remain stable when frozen for at least one month, supporting batch preparation and workflow efficiency [2].

Protein Bioconjugation and ADC Development Requiring Native Structure Preservation

THPTA's water solubility and biocompatibility make it ideal for protein bioconjugation applications where maintaining native tertiary structure is critical. The ability to run reactions in purely aqueous buffers eliminates the risk of organic solvent-induced denaturation that occurs with TBTA [1]. Additionally, THPTA's ROS-scavenging capability protects sensitive protein functional groups from oxidative damage during the labeling reaction [2].

Radiochemical Synthesis of PET Tracers with Aqueous Workup Requirements

In ¹⁸F-radiochemistry for PET tracer production, THPTA provides catalytic acceleration equivalent to TBTA (RCY 7-17%) while enabling aqueous workup that simplifies purification and reduces organic solvent handling [1]. This is particularly valuable in automated synthesis modules where solvent compatibility and ease of purification directly impact tracer quality and specific activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tris(3-hydroxypropyltriazolylmethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.